molecular formula C14H18N2O5 B1325173 Boc-5-acetamido-2-aminobenzoic acid CAS No. 848126-55-6

Boc-5-acetamido-2-aminobenzoic acid

Cat. No.: B1325173
CAS No.: 848126-55-6
M. Wt: 294.3 g/mol
InChI Key: GCOIHHGLRASUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-5-acetamido-2-aminobenzoic acid is a chemical compound with the molecular formula C14H18N2O5 and a molar mass of 294.3 g/mol . It is known for its applications in various fields of scientific research, particularly in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-5-acetamido-2-aminobenzoic acid can be synthesized through a multi-step process. One common method involves the protection of the amino group of 5-amino-2-acetamidobenzoic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-5-acetamido-2-aminobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used in substitution reactions. For deprotection reactions, the primary product is the free amine derivative of 5-acetamido-2-aminobenzoic acid .

Scientific Research Applications

Boc-5-acetamido-2-aminobenzoic acid is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Boc-5-acetamido-2-aminobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • Boc-5-acetamidoanthranilic acid
  • 5-acetamido-2-(tert-butoxycarbonylamino)benzoic acid

Uniqueness

Boc-5-acetamido-2-aminobenzoic acid is unique due to its specific structure, which includes both an acetamido group and a Boc-protected amino group. This dual functionality makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

IUPAC Name

5-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-8(17)15-9-5-6-11(10(7-9)12(18)19)16-13(20)21-14(2,3)4/h5-7H,1-4H3,(H,15,17)(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOIHHGLRASUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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